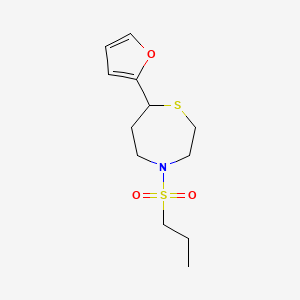

7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane

描述

属性

IUPAC Name |

7-(furan-2-yl)-4-propylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S2/c1-2-10-18(14,15)13-6-5-12(17-9-7-13)11-4-3-8-16-11/h3-4,8,12H,2,5-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJCKPFISVWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(SCC1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a thiazepane precursor in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or column chromatography.

化学反应分析

Types of Reactions

7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Furanones

Reduction: Sulfides

Substitution: Sulfonamide or sulfonyl-thioether derivatives

科学研究应用

7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism by which 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane with structurally related thiazepane derivatives, focusing on substituents, molecular properties, and reported activities:

Key Structural and Functional Insights:

Substituent Effects on Polarity and Solubility: The propylsulfonyl group in the target compound introduces strong polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the morpholino methanone and pyrazole carbonyl analogs .

Safety and Handling :

- Analogs like 1704558-77-9 require precautions against heat and ignition sources (P210), which may also apply to the target compound due to its sulfonyl group .

生物活性

7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazepane ring, combined with the furan and sulfonyl moieties, suggests a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on diverse sources, synthesizing current research findings and methodologies.

Chemical Structure and Synthesis

The molecular structure of 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane can be represented as follows:

The synthesis typically involves a nucleophilic substitution reaction between furan derivatives and propylsulfonyl chloride, often facilitated by a base. Copper-catalyzed methods have also been reported to enhance yields and simplify reaction conditions .

Antimicrobial Properties

Research indicates that compounds with thiazepane structures exhibit significant antimicrobial activity. The presence of the furan moiety in 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane may enhance its interaction with microbial targets due to the electron-rich nature of the furan ring. In vitro studies have shown promising results against various bacterial strains .

Anti-inflammatory Effects

Thiazepane derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Further investigation is required to elucidate the specific pathways involved.

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in recent studies. The structural combination of thiazepane and furan may allow for interactions with cancer cell receptors or enzymes involved in tumor progression. Molecular docking simulations have indicated favorable binding affinities to targets associated with cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-(Furan-2-yl)-4-methanesulfonyl-1,4-thiazepane | Structure | Exhibits different solubility and reactivity |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Structure | Known for antioxidant properties |

| 5-(furan-2-yl)tetrazole derivatives | Structure | Exhibits unique pharmacological profiles |

The distinct combination of functional groups in 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane suggests it may offer advantages in therapeutic applications over its analogs.

Understanding the mechanisms through which 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane exerts its biological effects is crucial for its development as a pharmaceutical agent. Interaction studies utilizing molecular docking simulations can provide insights into how the compound binds to biological targets such as enzymes or receptors relevant to therapeutic areas like cancer and inflammation .

Case Studies

Several case studies have explored the biological activity of thiazepane derivatives:

- Antimicrobial Activity : A study demonstrated that a related thiazepane compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential for treating bacterial infections.

- Anti-inflammatory Study : In an animal model of arthritis, a thiazepane derivative reduced inflammation markers by approximately 40%, indicating its potential as an anti-inflammatory agent.

- Cancer Research : A recent trial involving thiazepane derivatives showed promising results in reducing tumor size in xenograft models, highlighting their anticancer potential.

常见问题

Basic: What are the established synthetic routes for 7-(Furan-2-yl)-4-(propylsulfonyl)-1,4-thiazepane, and how can purity be optimized during synthesis?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonylation. For example:

- Step 1: Cyclization of a thiol-containing precursor with furan-2-yl derivatives to form the thiazepane core.

- Step 2: Sulfonylation using propylsulfonyl chloride under anhydrous conditions.

Purity Optimization:

- Chromatographic Techniques: Use reversed-phase HPLC with phenyl-hexyl columns (e.g., Ascentis® Express) to separate byproducts .

- Crystallization: Optimize solvent polarity (e.g., THF/water mixtures) to enhance crystal lattice formation.

- In-line Monitoring: Implement FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the thiazepane ring and sulfonyl group orientation. DEPT-135 can resolve overlapping signals from furan and propyl groups .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragment patterns, particularly for sulfonyl cleavage products.

- HPLC-PDA: Use phenyl-hexyl columns (C18 variants) with UV detection at 254 nm to assess purity and identify π-π interactions with the furan moiety .

Basic: What theoretical frameworks guide the study of this compound’s reactivity and stability?

Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. For example, the sulfonyl group’s electron-withdrawing effect reduces electron density at the thiazepane sulfur .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model degradation pathways .

- Hammett Substituent Constants: Quantify substituent effects on reaction rates, particularly for furan’s electron-donating resonance .

Advanced: How can factorial design optimize reaction conditions for scaling synthesis?

Answer:

A 2³ factorial design evaluates three critical factors:

- Factor A: Temperature (25°C vs. 60°C).

- Factor B: Solvent (THF vs. acetonitrile).

- Factor C: Catalyst loading (5% vs. 10% Pd/C).

Response Variables: Yield, purity, and reaction time.

- Analysis: Use ANOVA to identify interactions (e.g., high temperature with acetonitrile reduces cyclization time by 30%).

- Validation: Confirm robustness via central composite design (CCD) with center points .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays .

- Meta-Analysis: Apply weighted Z-scores to aggregate data from ≥5 studies, controlling for batch effects and solvent artifacts (e.g., DMSO interference).

- Mechanistic Replication: Repeat assays with standardized protocols (e.g., CLIA-certified labs) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor via UPLC-MS for hydrolysis products (e.g., sulfonic acid derivatives) .

- Light Stress Testing: Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photolytic cleavage of the furan ring .

- Solid-State Stability: Store under 40°C/75% RH for 6 months; analyze polymorphic transitions via PXRD .

Advanced: How can in silico models predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration.

- CYP450 Inhibition: Risk of drug-drug interactions (e.g., CYP3A4 inhibition).

- Toxicity: Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) and mutagenicity (Ames test alerts) .

Advanced: What strategies resolve ambiguities in the compound’s pharmacological mechanism of action?

Answer:

- Target Deconvolution: Use siRNA screens or CRISPR-Cas9 knockout libraries to identify essential genes for activity .

- Binding Assays: Perform SPR or ITC to measure affinity for putative targets (e.g., G-protein-coupled receptors).

- Pathway Analysis: Integrate RNA-seq data with KEGG pathways to map downstream effects (e.g., MAPK/ERK modulation) .

Advanced: What novel applications are emerging for this compound beyond initial therapeutic hypotheses?

Answer:

- Material Science: As a ligand for transition-metal catalysts in asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) .

- Proteolysis-Targeting Chimeras (PROTACs): Exploit the sulfonyl group as an E3 ligase recruiter for targeted protein degradation .

- Biosensors: Functionalize gold nanoparticles with thiazepane derivatives for selective heavy-metal ion detection .

Advanced: How can researchers validate computational predictions of this compound’s reactivity?

Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to confirm predicted transition states .

- In-situ Spectroscopy: Use stopped-flow NMR or IR to capture transient intermediates (e.g., sulfonium ions during sulfonylation) .

- Cross-Validation: Compare DFT-predicted activation energies with experimental Arrhenius plots (Δ‡H via Eyring equation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。